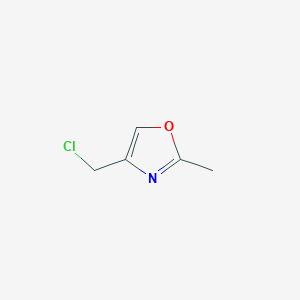

4-(Clorometil)-2-metil-1,3-oxazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(Chloromethyl)-2-methyl-1,3-oxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The chloromethyl group at the 4-position and a methyl group at the 2-position distinguish it from other isoxazole derivatives. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 4-chloroisoxazoles, which are closely related to 4-(Chloromethyl)-2-methyl-1,3-oxazole, can be achieved through chlorinative cyclization. This process involves the use of N-chlorosuccinimide (NCS) and chlorotrimethylsilane (TMSCl) in nitromethane solvent, where chlorine and hydrochloric acid are generated in situ . Another approach for synthesizing 4-chloromethyl-1,3-oxazoles involves the highly regioselective halogenation of 1,3-oxazole N-oxide/HCl salts using POCl3 with HCl salts, which results in direct precipitation of the products . Additionally, a method for the synthesis of 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles has been described, which employs N-chlorosuccinimide in acetonitrile under mild conditions to achieve high regioselectivity .

Molecular Structure Analysis

The molecular structure and various properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been studied using density functional theory (DFT) calculations. The DFT/B3LYP/6-31+G(d,p) basis set was used to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties. The Gauge Independent Atomic orbitals (GIAO) method was employed to calculate the chemical shifts for proton and carbon NMR spectra. The molecular electrostatic potential (MEP) and the nonlinear optical activity were also analyzed, showing that the addition of the chloromethyl group to the isoxazole ring increases the nonlinear optical activity .

Chemical Reactions Analysis

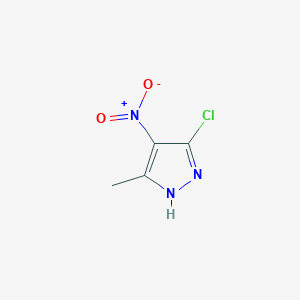

While the specific chemical reactions involving 4-(Chloromethyl)-2-methyl-1,3-oxazole are not detailed in the provided papers, the related compound 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles under mild conditions . This suggests that chlorinated heterocyclic compounds can participate in oxidation reactions and may serve as reagents or intermediates in the synthesis of other heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(chloromethyl)-3,5-dimethylisoxazole have been elucidated through computational analysis. The study includes the calculation of hyperpolarizability, which indicates the compound's potential for nonlinear optical applications. The difference in molecular electrostatic potential upon the addition of the chloromethyl group suggests changes in reactivity and interaction with other molecules. The computational analysis provides insights into the reactivity descriptors and natural bond orbitals, which are essential for understanding the behavior of the compound in various chemical environments .

Aplicaciones Científicas De Investigación

- Caracterización: Las técnicas modernas, como el análisis de área superficial BET y la microscopía electrónica de barrido, ayudan a caracterizar los HCP .

- Actividad: Los compuestos derivados de este andamiaje exhiben una amplia actividad anticancerígena con una potencia de inhibición micromolar baja .

Polímeros Hiperentrecruzados (HCPs)

Agentes Anticancerígenos

Derivados de Calix[4]areno

Mecanismo De Acción

Target of Action

Similar compounds, such as 2’-fluoro-4’-chloromethyl-cytidine triphosphate, have been found to inhibit the replication of respiratory syncytial virus (rsv) by targeting the viral rna polymerase .

Mode of Action

In these reactions, the compound could potentially replace a hydrogen atom in the target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

It’s worth noting that metabolic pathways are a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The compound could potentially interfere with these reactions, affecting the overall pathway and its downstream effects.

Pharmacokinetics

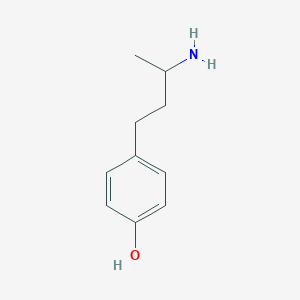

A related compound, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is reported to have high gastrointestinal absorption, indicating good bioavailability .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)-2-methyl-1,3-oxazole could be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds or enzymes. For instance, certain reactions, such as free radical bromination, require specific conditions like heat or ultraviolet light . Additionally, the compound’s stability and reactivity could be affected by storage conditions and exposure to air or moisture .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQXKLNZCIOKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617073 |

Source

|

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141399-53-3 |

Source

|

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)